molecular formula C13H9N B11722994 3-Naphthalen-1-ylprop-2-enenitrile

3-Naphthalen-1-ylprop-2-enenitrile

Cat. No.: B11722994
M. Wt: 179.22 g/mol
InChI Key: HHTYBZVRPWALDN-UHFFFAOYSA-N
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Description

3-Naphthalen-1-ylprop-2-enenitrile is an organic compound with the molecular formula C13H9N It is a derivative of naphthalene, characterized by the presence of a nitrile group attached to a prop-2-ene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-1-ylprop-2-enenitrile typically involves the reaction of naphthalene derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation reaction, where naphthalene-1-carbaldehyde reacts with acrylonitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-1-ylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid.

    Reduction: Formation of 3-(naphthalen-1-yl)prop-2-enamine.

    Substitution: Formation of brominated or nitrated derivatives of naphthalene.

Scientific Research Applications

3-Naphthalen-1-ylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-ylprop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Naphthalen-2-ylprop-2-enenitrile: Similar structure but with the naphthalene moiety attached at a different position.

    3-Phenylprop-2-enenitrile: Contains a phenyl group instead of a naphthalene moiety.

    3-(Naphthalen-1-yl)acrylonitrile: Similar structure but with a different substitution pattern on the prop-2-ene chain.

Uniqueness

3-Naphthalen-1-ylprop-2-enenitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-naphthalen-1-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYBZVRPWALDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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